molecular formula C6H6BrFN2 B1400903 3-Aminomethyl-5-bromo-2-fluoropyridine CAS No. 1211584-25-6

3-Aminomethyl-5-bromo-2-fluoropyridine

Cat. No.: B1400903
CAS No.: 1211584-25-6
M. Wt: 205.03 g/mol
InChI Key: ZUKFVBVXPYZXBQ-UHFFFAOYSA-N
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Description

3-Aminomethyl-5-bromo-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, featuring an amino group at the 3-position, a bromine atom at the 5-position, and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-5-bromo-2-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromo-2-nitropyridine with a suitable amine source, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as dimethylformamide (DMF) and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-5-bromo-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alkylamines.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Aminomethyl-5-bromo-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups allows for specific interactions with target molecules, influencing binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-bromo-5-fluoropyridine
  • 3-Amino-5-bromo-2-fluoropyridine
  • 2-Amino-3-bromo-5-fluoropyridine
  • 2-Bromo-5-fluoropyridine

Uniqueness

3-Aminomethyl-5-bromo-2-fluoropyridine is unique due to the presence of the aminomethyl group at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKFVBVXPYZXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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